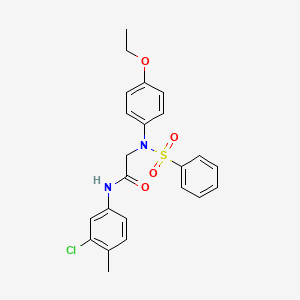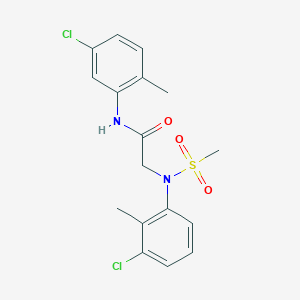![molecular formula C15H13Cl2N3O2S B3674090 3,5-dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B3674090.png)
3,5-dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide
Descripción general
Descripción
3,5-Dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a methoxy group, and a pyridinylmethylcarbamothioyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and pyridin-3-ylmethylamine.
Formation of Benzamide: The 3,5-dichloro-4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is then reacted with pyridin-3-ylmethylamine to form the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-methoxybenzamide: Lacks the pyridin-3-ylmethylcarbamothioyl group.
4-Methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the chlorine atoms.
3,5-Dichloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide: Lacks the methoxy group.
Uniqueness
3,5-Dichloro-4-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine atoms and the pyridin-3-ylmethylcarbamothioyl group enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c1-22-13-11(16)5-10(6-12(13)17)14(21)20-15(23)19-8-9-3-2-4-18-7-9/h2-7H,8H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLSIIPUCDMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC(=S)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B3674017.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B3674018.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3674027.png)
![N-{4-[(2,4-dichlorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B3674034.png)
![2-iodo-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3674037.png)
![1-(3-BROMOBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3674045.png)
![N-[4-(benzyloxy)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3674048.png)
![2-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3674055.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B3674058.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B3674060.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674065.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3674097.png)

